molecular formula C9H9NO4 B195666 Ethyl 4-nitrobenzoate CAS No. 99-77-4

Ethyl 4-nitrobenzoate

Cat. No.: B195666
CAS No.: 99-77-4
M. Wt: 195.17 g/mol
InChI Key: PHWSCBWNPZDYRI-UHFFFAOYSA-N
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Description

Ethyl 4-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and a nitro group is attached to the benzene ring at the para position. This compound is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Ethyl 4-nitrobenzoate is primarily used as a starting material or intermediate in the production of various compounds, including pharmaceuticals, dyes, and perfumes . It is involved in organic synthesis, undergoing reactions such as esterification, nitration, and reduction .

Mode of Action

The mechanism of action of this compound involves its ability to undergo reactions such as esterification, nitration, and reduction . In the synthesis of benzocaine, for example, this compound undergoes reduction and esterification of p-nitrobenzoic acid in one step continuous flow systems .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in its synthesis and degradation. For instance, in the synthesis of benzocaine, this compound is reduced and esterified in a continuous flow system . The degradation of mononitrobenzoates, including this compound, occurs via a reductive pathway, with the reduction of a nitro group to an amino group .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes. For instance, in the synthesis of benzocaine, this compound is transformed into a different compound through reduction and esterification .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the synthesis of benzocaine, the reaction time, sequences, and conditions (such as temperature and pressure) can affect the conversion and selectivity of the reaction . Additionally, the presence of other compounds and the specific conditions of the environment can influence the degradation of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with ethanol. This reaction is typically catalyzed by strong acids such as sulfuric acid or polyfluoroalkanesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation. These methods enhance the reaction rate and yield by providing a more efficient energy transfer and better mixing of reactants. The use of hydrogen forms of nanoporous natural zeolites as catalysts has been shown to achieve high conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder in acidic conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to be easily converted to other useful compounds, such as local anesthetics, highlights its importance in both research and industrial applications .

Properties

IUPAC Name

ethyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWSCBWNPZDYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052666
Record name Ethyl 4-nitrobenzoate
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-77-4
Record name Ethyl 4-nitrobenzoate
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Record name Ethyl p-nitrobenzoate
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Record name Ethyl 4-nitrobenzoate
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Record name Benzoic acid, 4-nitro-, ethyl ester
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Record name Ethyl 4-nitrobenzoate
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Record name Ethyl 4-nitrobenzoate
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Record name ETHYL P-NITROBENZOATE
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Synthesis routes and methods I

Procedure details

700 g of toluene, 235 g of ethanol (5.2 mol), 350 g of 4-nitrobenzoic acid and 10 g of hexafluoropropanesulfonic acid hydrate are weighed into a 2-1 four-necked flask equipped as described in Example 1. The procedure described in Example 1 is then repeated. Using the work-up described in Example 1 gives 386 g of ethyl 4-nitrobenzoate and, after drying, 382 g of dry ethyl 4-nitrobenzoate, which corresponds to a yield of 94.4% of theory, in a purity of 99.2% by HPLC of solidification point 56° C.
Quantity
235 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
hexafluoropropanesulfonic acid hydrate
Quantity
10 g
Type
catalyst
Reaction Step Three
Quantity
700 g
Type
solvent
Reaction Step Four
Yield
94.4%

Synthesis routes and methods II

Procedure details

700 g of toluene, 190 g of ethanol, 350 g of 4-nitrobenzoic acid and 7 g of tetrafluoroethanesulfonic acid hydrate are weighed into a 2-1 four-necked flask equipped as described in Example 1. The procedure described in Example 1 is then repeated. Using the work-up described in Example 1 gives 368 g of ethyl 4-nitrobenzoate and, after drying, 361 g of dry ethyl 4-nitrobenzoate, which corresponds to a yield of 88.3% of theory, in a purity of 98.9% by HPLC.
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
tetrafluoroethanesulfonic acid hydrate
Quantity
7 g
Type
catalyst
Reaction Step Three
Quantity
190 g
Type
solvent
Reaction Step Four
Yield
88.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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